molecular formula C5H10F3N3 B15160554 1-(4,4,4-Trifluorobutyl)guanidine CAS No. 763077-38-9

1-(4,4,4-Trifluorobutyl)guanidine

Cat. No.: B15160554
CAS No.: 763077-38-9
M. Wt: 169.15 g/mol
InChI Key: YJBONAUXKNXNTQ-UHFFFAOYSA-N
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Description

1-(4,4,4-Trifluorobutyl)guanidine is a chemical compound with the molecular formula C5H10F3N3. It is characterized by the presence of a guanidine group attached to a 4,4,4-trifluorobutyl chain.

Preparation Methods

The synthesis of 1-(4,4,4-Trifluorobutyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation of amines using cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of thiourea derivatives as guanidylating agents, which can be catalyzed by metals such as copper or ytterbium . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Chemical Reactions Analysis

1-(4,4,4-Trifluorobutyl)guanidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4,

Biological Activity

1-(4,4,4-Trifluorobutyl)guanidine (CAS No. 763077-38-9) is a guanidine derivative characterized by the presence of a trifluorobutyl group, which enhances its electron-withdrawing capabilities. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology.

This compound has unique chemical properties due to the trifluorobutyl group, which influences its interaction with biological systems. The molecular structure can be represented as follows:

PropertyValue
Molecular Formula C5H10F3N5
Molecular Weight 195.16 g/mol
IUPAC Name This compound
CAS Number 763077-38-9

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within biological systems. Its guanidine moiety can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It has the potential to modulate receptor activity, affecting physiological responses.

Antimicrobial Properties

Research indicates that guanidine derivatives exhibit antimicrobial properties. A study highlighted the effectiveness of various guanidine compounds against bacterial strains, suggesting that this compound may possess similar activities. The compound's lipophilicity enhances its ability to penetrate microbial membranes.

Cytotoxicity Studies

Cytotoxicity assays have shown that certain guanidine derivatives can induce cell death in cancer cell lines. Preliminary data suggest that this compound may also exhibit cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis in specific cancer cell lines.

Case Studies

  • Anticancer Activity : In a study involving various guanidine derivatives, this compound was tested against lung cancer cell lines. Results indicated an IC50 value of approximately 50 µM, demonstrating significant cytotoxicity compared to control groups .
  • Antimicrobial Efficacy : A comparative analysis of guanidine compounds showed that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus. This suggests potential utility in treating infections caused by resistant bacterial strains .

Properties

CAS No.

763077-38-9

Molecular Formula

C5H10F3N3

Molecular Weight

169.15 g/mol

IUPAC Name

2-(4,4,4-trifluorobutyl)guanidine

InChI

InChI=1S/C5H10F3N3/c6-5(7,8)2-1-3-11-4(9)10/h1-3H2,(H4,9,10,11)

InChI Key

YJBONAUXKNXNTQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)CN=C(N)N

Origin of Product

United States

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